2-(4-Phenylbutoxy)triethylamine
Description
2-(4-Phenylbutoxy)triethylamine is a tertiary amine derivative characterized by a triethylamine core linked to a 4-phenylbutoxy group. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the phenylbutoxy chain, which may influence solubility and bioavailability.
Properties
CAS No. |
26281-52-7 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-phenylbutoxy)ethanamine |
InChI |
InChI=1S/C16H27NO/c1-3-17(4-2)13-15-18-14-9-8-12-16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 |
InChI Key |
BEKBJUZTMZURQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbutoxy)triethylamine typically involves the reaction of 4-phenylbutanol with triethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-(4-Phenylbutoxy)triethylamine may involve more advanced techniques to scale up the synthesis process. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials used in the industrial process are often chosen for their availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylbutoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutoxy oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
2-(4-Phenylbutoxy)triethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Industry: Utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-Phenylbutoxy)triethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylbutoxy group can interact with hydrophobic pockets in proteins, while the triethylamine moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DCPTA [2-(3,4-Dichlorophenoxy)triethylamine]
DCPTA, a well-studied analog, shares the triethylamine backbone but features a dichlorophenoxy group instead of phenylbutoxy. Key comparisons include:
Structural Differences
- Substituent Effects: DCPTA’s dichlorophenoxy group introduces electron-withdrawing chlorine atoms, enhancing polarity and reactivity compared to the electron-rich phenylbutoxy group in 2-(4-phenylbutoxy)triethylamine .
- Chain Length : The phenylbutoxy chain in the target compound provides a longer hydrophobic tail, likely increasing lipophilicity (higher logP) relative to DCPTA.
Physicochemical Properties
Fluorescent Triethylamine Complex ()
The compound hydrogen 2-[2-methyl-3-[3-(4-sulphonatobutyl)-]prop-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium, compounded with triethylamine (1:1), demonstrates fluorescence due to its benzothiazole and sulfonic acid groups . Contrasts with 2-(4-phenylbutoxy)triethylamine include:
- Application: Fluorescent properties vs.
- Ionic Character : The compound is cationic with sulfonate groups, whereas 2-(4-phenylbutoxy)triethylamine is likely neutral, affecting solubility and ionic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
